6-Borono-3-bromo-2-chlorobenzoic acid
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Overview
Description
6-Borono-3-bromo-2-chlorobenzoic acid is a chemical compound with the molecular formula C7H5BBrClO4 It is a boronic acid derivative, characterized by the presence of boron, bromine, and chlorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Borono-3-bromo-2-chlorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Borono-3-bromo-2-chlorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The boronic acid group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Borono-3-bromo-2-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 6-Borono-3-bromo-2-chlorobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid group, in particular, plays a crucial role in its reactivity, allowing it to form stable complexes with other molecules. This property is exploited in coupling reactions, where the compound acts as a nucleophile to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 6-Borono-3-bromo-2-fluorobenzoic acid
- 6-Borono-3-bromo-2-iodobenzoic acid
- 6-Borono-3-chloro-2-fluorobenzoic acid
Uniqueness
6-Borono-3-bromo-2-chlorobenzoic acid is unique due to the specific combination of boron, bromine, and chlorine atoms, which impart distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
6-borono-3-bromo-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrClO4/c9-4-2-1-3(8(13)14)5(6(4)10)7(11)12/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUFOVPXEFSEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)Cl)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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